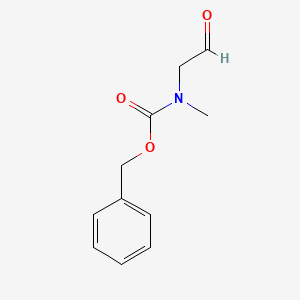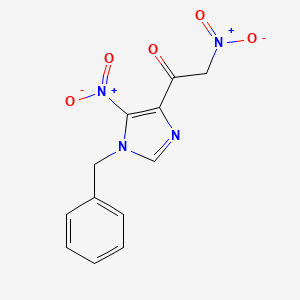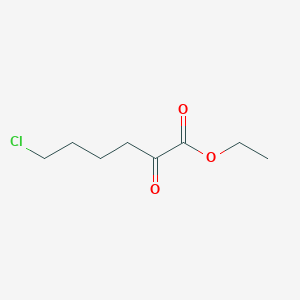
Ethyl 6-chloro-2-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-2-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester, often used as an intermediate in organic synthesis. This compound is notable for its role in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-chloro-2-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 2-oxohexanoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C8H14O3+SOCl2→C8H13ClO3+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-2-oxohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products:
Nucleophilic Substitution: Ethyl 6-azido-2-oxohexanoate, ethyl 6-thiocyanato-2-oxohexanoate.
Reduction: Ethyl 6-chloro-2-hydroxyhexanoate.
Hydrolysis: 6-chloro-2-oxohexanoic acid.
Scientific Research Applications
Ethyl 6-chloro-2-oxohexanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a precursor in the synthesis of drugs used to treat various conditions, including cardiovascular diseases and metabolic disorders.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-oxohexanoate depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the carbonyl group and the chlorine atom, which makes it susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-chloro-2-oxohexanoate can be compared with other chlorinated esters such as:
Ethyl 6-chloro-2-oxopentanoate: Similar structure but with one less carbon atom.
Ethyl 6-chloro-2-oxoheptanoate: Similar structure but with one more carbon atom.
Ethyl 6-bromo-2-oxohexanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific chain length and the presence of both a chlorine atom and a carbonyl group, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 6-chloro-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNDQZHNIWDWBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482526 |
Source


|
| Record name | ETHYL 6-CHLORO-2-OXOHEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-62-0 |
Source


|
| Record name | ETHYL 6-CHLORO-2-OXOHEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
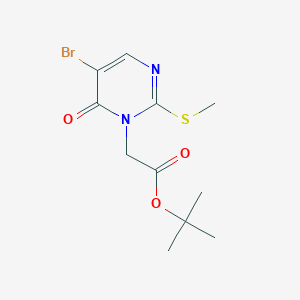

![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)

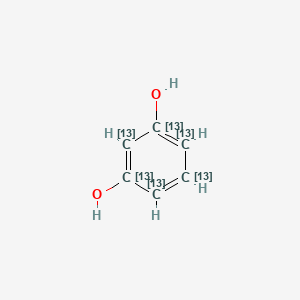

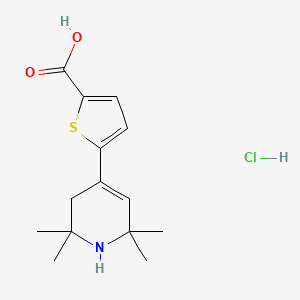
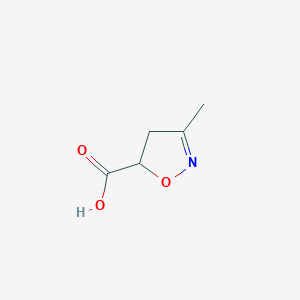

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)
